

In-Depth Technical Guide: 5-Methylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylisoxazole-3-carboxylic acid

Cat. No.: B583158

[Get Quote](#)

CAS Number: 3405-77-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.^[1] Its isoxazole core, a five-membered ring containing both nitrogen and oxygen, imparts unique electronic and structural properties that make it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and its applications in drug discovery, particularly as a precursor for Raf kinase inhibitors and its relationship to the immunomodulatory drug Leflunomide.

Physicochemical and Spectroscopic Data

The fundamental properties of **5-Methylisoxazole-3-carboxylic acid** are summarized below.

Physicochemical Properties

Property	Value
Molecular Formula	C ₅ H ₅ NO ₃
Molecular Weight	127.10 g/mol [1] [2] [3]
Melting Point	106-110 °C [1]
Boiling Point	312.5±22.0 °C (Predicted) [4]
pKa	3.46±0.10 (Predicted) [4]
Appearance	White to off-white crystalline powder [3]
Solubility	Slightly soluble in DMSO and Methanol [4]

Spectroscopic Data

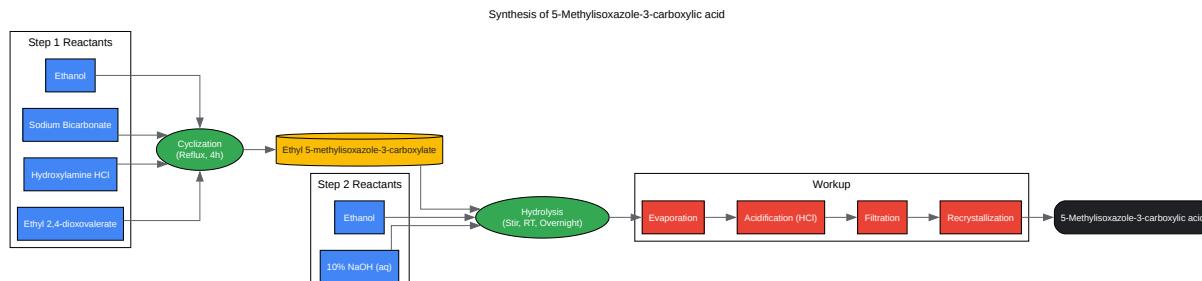
Spectrum Type	Data
¹ H NMR	(DMSO-d ₆): δ 2.3 (3H, s, CH ₃), 6.6 (1H, s, CH), 7.0 (1H, s, COOH)
¹³ C NMR	Data not readily available in the searched literature.
Infrared (IR)	O-H stretching: 3,149 cm ⁻¹ , C=O stretching: 1,655.35 cm ⁻¹
Mass Spectrometry	Data not readily available in the searched literature.

Synthesis of 5-Methylisoxazole-3-carboxylic acid

A common and effective method for the synthesis of **5-Methylisoxazole-3-carboxylic acid** involves the cyclization of a β-keto ester with hydroxylamine, followed by hydrolysis. The following is a detailed experimental protocol.

Experimental Protocol: Synthesis from Ethyl 2,4-dioxovalerate

This two-step synthesis first forms the ethyl ester of **5-methylisoxazole-3-carboxylic acid**, which is then hydrolyzed to the final product.


Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

- To a 500 mL round-bottomed flask, add 107 mL of ethanol.
- Sequentially add sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.91 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).
- Heat the reaction mixture to reflux and maintain for 4 hours.
- After cooling, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl 5-methylisoxazole-3-carboxylate.

Step 2: Hydrolysis to **5-Methylisoxazole-3-carboxylic acid**

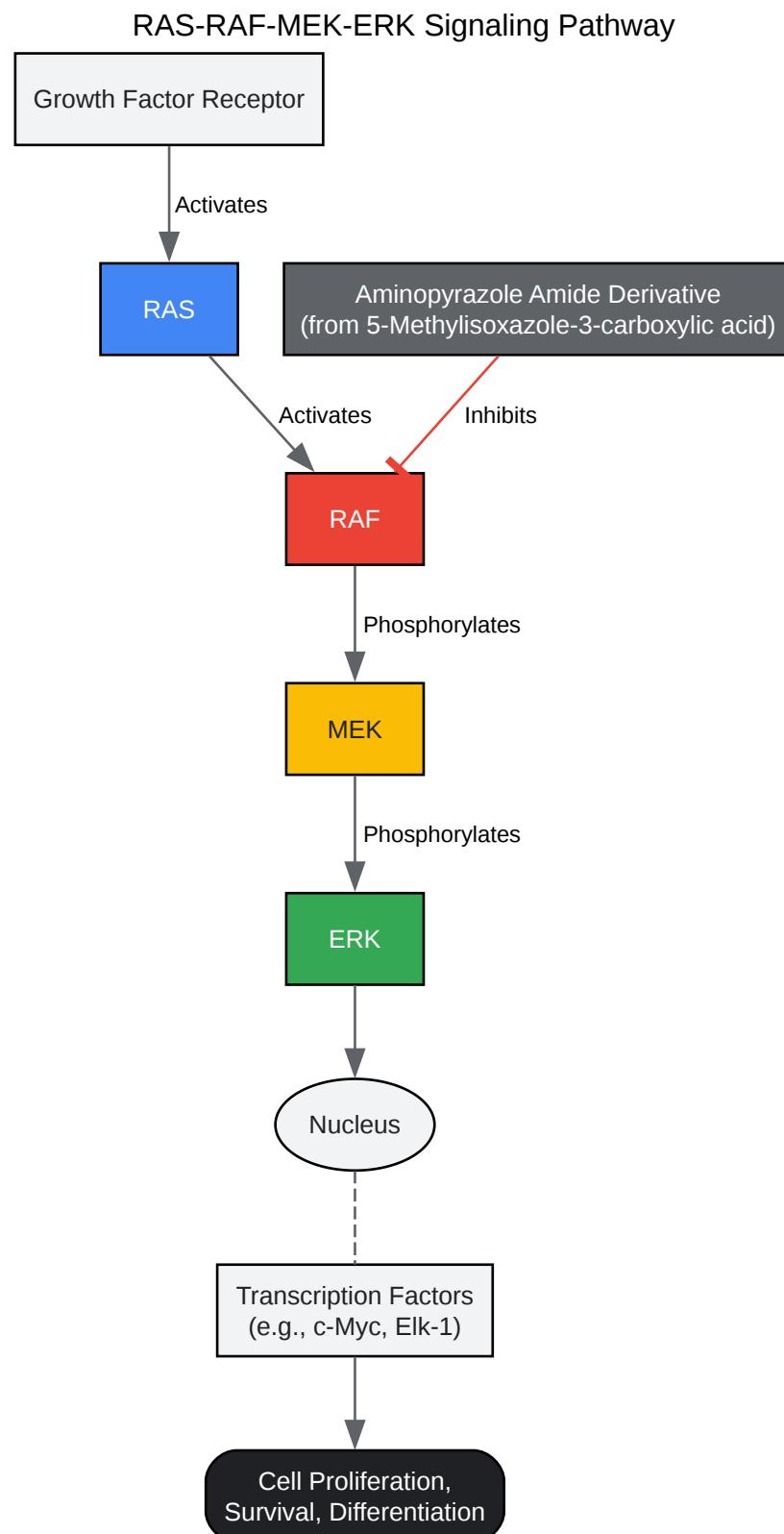
- Dissolve the crude ethyl 5-methylisoxazole-3-carboxylate from the previous step in 53.5 mL of ethanol.
- Slowly add a 10% aqueous solution of sodium hydroxide (59 mL).
- Stir the reaction mixture at room temperature overnight.
- Remove the ethanol by evaporation under reduced pressure.
- Dissolve the resulting sodium salt in water.
- Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.
- Collect the precipitate by filtration, wash with cold water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to yield pure **5-methylisoxazole-3-carboxylic acid**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Methylisoxazole-3-carboxylic acid**.

Applications in Drug Discovery and Research


5-Methylisoxazole-3-carboxylic acid is a versatile precursor in the development of novel therapeutic agents.

Scaffold for Raf Kinase Inhibitors

The isoxazole moiety is a key component in the design of various kinase inhibitors. **5-Methylisoxazole-3-carboxylic acid** is utilized in the preparation of aminopyrazole amide derivatives that have shown potent inhibitory activity against Raf kinases.^[1] Raf kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers, including melanoma.

The RAS-RAF-MEK-ERK pathway is a cascade of proteins that transmits signals from cell surface receptors to the DNA in the nucleus. Activation of this pathway leads to cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, particularly BRAF, can lead to uncontrolled cell growth and cancer. Inhibitors derived from **5-methylisoxazole-3-carboxylic acid** can block the activity of mutant BRAF, thereby halting the downstream signaling and inhibiting cancer cell proliferation.

RAS-RAF-MEK-ERK Signaling Pathway and Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by derivatives.

Relationship to Leflunomide

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD). Structurally, it is a derivative of 5-methylisoxazole-4-carboxamide. Upon metabolism, the isoxazole ring of Leflunomide is cleaved to form its active metabolite, teriflunomide. While **5-Methylisoxazole-3-carboxylic acid** is not a direct metabolite of Leflunomide, the closely related 5-methylisoxazole-3-carboxamide scaffold has been investigated as an alternative to the Leflunomide structure to develop compounds with potentially improved safety profiles. In these analogues, the amide bond is cleaved during metabolism, which can yield **5-methylisoxazole-3-carboxylic acid**. This research highlights the importance of the isoxazole core in designing immunomodulatory agents.

Safety and Handling

5-Methylisoxazole-3-carboxylic acid is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

- Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).
- Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

5-Methylisoxazole-3-carboxylic acid is a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Its utility as a scaffold for the synthesis of potent Raf kinase inhibitors underscores its importance in the field of oncology. This technical guide has provided a detailed overview of its properties, synthesis, and biological relevance, offering a valuable resource for researchers and scientists working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-メチルイソオキサゾール-3-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. L17577.14 [thermofisher.com]
- 4. 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Methylisoxazole-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b583158#5-methylisoxazole-3-carboxylic-acid-cas-number-3405-77-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com